molecular formula C21H16ClFN2O2 B11101341 N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-hydroxy-2,2-diphenylacetohydrazide

N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-hydroxy-2,2-diphenylacetohydrazide

Cat. No.: B11101341
M. Wt: 382.8 g/mol
InChI Key: OBPWFSYJHURPCO-ZVHZXABRSA-N
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Description

N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-hydroxy-2,2-diphenylacetohydrazide is a chemical compound that belongs to the class of Schiff bases Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-hydroxy-2,2-diphenylacetohydrazide typically involves the reaction of 2-chloro-6-fluorobenzaldehyde with 2-hydroxy-2,2-diphenylacetohydrazide in the presence of an appropriate solvent such as ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete condensation .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-hydroxy-2,2-diphenylacetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and fluoro positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-hydroxy-2,2-diphenylacetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-hydroxy-2,2-diphenylacetohydrazide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit enzyme activity. Additionally, its hydrazone moiety allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide
  • N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-(5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetohydrazide

Uniqueness

N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-hydroxy-2,2-diphenylacetohydrazide is unique due to its specific structural features, such as the presence of both chloro and fluoro substituents on the phenyl ring, which can influence its reactivity and binding properties. This makes it distinct from other similar compounds and potentially more effective in certain applications .

Properties

Molecular Formula

C21H16ClFN2O2

Molecular Weight

382.8 g/mol

IUPAC Name

N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-2-hydroxy-2,2-diphenylacetamide

InChI

InChI=1S/C21H16ClFN2O2/c22-18-12-7-13-19(23)17(18)14-24-25-20(26)21(27,15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-14,27H,(H,25,26)/b24-14+

InChI Key

OBPWFSYJHURPCO-ZVHZXABRSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)N/N=C/C3=C(C=CC=C3Cl)F)O

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)NN=CC3=C(C=CC=C3Cl)F)O

Origin of Product

United States

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